(S)-4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride: A Technical Guide for Advanced Drug Discovery
(S)-4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride: A Technical Guide for Advanced Drug Discovery
Introduction: The Strategic Value of Fluorination in Proline Scaffolds
In the landscape of modern medicinal chemistry, the pursuit of molecular scaffolds that offer precise conformational control and enhanced metabolic stability is paramount. Among these, proline and its analogs are of exceptional interest due to their unique ability to induce specific turns in peptide chains and proteins.[1][2] (S)-4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride emerges as a strategically significant building block, leveraging the unique properties of fluorine to refine and enhance the proline scaffold for therapeutic applications.
The introduction of a gem-difluoro group at the C4 position of the pyrrolidine ring is not a trivial substitution. This modification imparts profound stereoelectronic effects that modulate ring pucker, basicity (pKa) of the secondary amine, and local dipole moments, without significantly increasing steric bulk.[3] These alterations can lead to improved binding affinity, enhanced metabolic stability by blocking sites of oxidative metabolism, and favorable changes in pharmacokinetic properties.[3][4] This guide provides an in-depth examination of the synthesis, properties, and applications of (S)-4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride, designed for researchers and scientists engaged in the development of next-generation therapeutics.
Part 1: Core Molecular Profile
A thorough understanding of the fundamental properties of a building block is the foundation of its effective application.
Chemical Identity and Physicochemical Properties
The essential identification and properties of the title compound are summarized below.
| Property | Value | Source(s) |
| Chemical Name | (S)-4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride | Internal |
| CAS Number | 1588480-37-8 | [3] |
| Molecular Formula | C₅H₈ClF₂NO₂ | [3] |
| Molecular Weight | 187.57 g/mol | [3] |
| Purity | Typically ≥95% | [3] |
| Appearance | White to off-white solid | Inferred |
| Storage Conditions | Inert atmosphere, 2-8°C | [3] |
Spectroscopic Signature Analysis
While specific experimental spectra for this exact compound are not publicly available, its structure allows for a confident prediction of its key spectroscopic features based on established principles.
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¹H NMR (Proton NMR): The spectrum would be characterized by complex multiplets for the diastereotopic protons on the pyrrolidine ring (C3 and C5 positions), typically in the 2.5-4.5 ppm range. The α-proton at the C2 position would likely appear as a multiplet around 4.0-4.5 ppm. The carboxylic acid proton (COOH) is expected to be a broad singlet far downfield (10-13 ppm), and the amine proton (NH₂⁺) would also present as a broad signal, the position of which is dependent on the solvent and concentration.
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¹³C NMR (Carbon NMR): The carbonyl carbon of the carboxylic acid is expected in the 170-180 ppm region. The C4 carbon, directly attached to two fluorine atoms, will show a characteristic triplet (due to ¹³C-¹⁹F coupling) and be significantly shifted downfield, typically in the 115-125 ppm range. The C2, C3, and C5 carbons will appear in the aliphatic region (40-70 ppm), with their signals potentially showing coupling to the adjacent fluorine atoms.
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IR (Infrared) Spectroscopy: Key absorptions would include a very broad O-H stretch from the carboxylic acid, spanning from approximately 2500 to 3300 cm⁻¹. A sharp and strong C=O (carbonyl) stretch is expected around 1710-1740 cm⁻¹. The N-H stretch from the ammonium hydrochloride will be visible in the 2400-2800 cm⁻¹ region, often as broad bands. C-F stretching vibrations will appear in the 1000-1200 cm⁻¹ region.
Part 2: Synthesis and Manufacturing
The asymmetric synthesis of fluorinated proline analogs is a critical process that ensures enantiopurity, which is essential for pharmacological applications. While multiple routes exist for similar compounds, a common and reliable strategy involves the transformation of a readily available chiral precursor. The following protocol is an illustrative pathway based on the hydrolysis of a protected methyl ester precursor, a common intermediate in these syntheses.
Illustrative Synthetic Protocol: From Protected Precursor to Final HCl Salt
This protocol outlines the final stages of the synthesis, starting from the N-Boc protected (S)-4,4-difluoroproline, which itself can be synthesized from precursors like N-Boc-4-oxo-L-proline.
Step 1: N-Boc Deprotection
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Dissolve N-Boc-(S)-4,4-difluoropyrrolidine-2-carboxylic acid in a suitable solvent such as 1,4-dioxane or ethyl acetate.
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Add an excess of a strong acid, typically 4M HCl in dioxane or gaseous HCl bubbled through the solution, at 0°C.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is fully consumed.
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The product, (S)-4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride, will often precipitate from the reaction mixture.
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Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether or hexane) to remove any organic impurities, and dry under vacuum.
Step 2: Rationale and Self-Validation
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Causality of Reagent Choice: The tert-Butoxycarbonyl (Boc) group is an acid-labile protecting group. Strong acids like HCl efficiently cleave the Boc group, generating carbon dioxide and tert-butanol as byproducts, which are easily removed. Using HCl in an anhydrous organic solvent like dioxane directly yields the desired hydrochloride salt, streamlining the process.
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Trustworthiness through In-Process Controls: The reaction is monitored by chromatographic methods to ensure complete deprotection. The precipitation of the product serves as an initial purification step. The final product's identity and purity should be confirmed by NMR spectroscopy and HPLC, validating the success of the protocol.
Synthesis Workflow Diagram
Caption: Illustrative synthetic workflow from a keto-proline precursor to the final hydrochloride salt.
Part 3: Applications in Drug Discovery and Medicinal Chemistry
The true value of (S)-4,4-Difluoropyrrolidine-2-carboxylic acid lies in its application as a proline isostere to solve complex challenges in drug design.
Mechanism of Action: How gem-Difluorination Confers Advantage
The C-F bond is highly polarized and strong, and the fluorine atom is the most electronegative element. When two fluorine atoms are installed at the C4 position, they exert powerful stereoelectronic effects:
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Conformational Constraint: The gauche effect between the F-C-C-N and F-C-C-C bonds of the pyrrolidine ring strongly influences the ring's pucker preference. This pre-organization can lock a peptide or small molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target.[3][5]
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Modulation of Amine Basicity: The strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the secondary amine. This can be crucial for optimizing interactions with target proteins or for tuning pharmacokinetic properties like cell permeability and oral absorption.
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Metabolic Blocking: The C4 position is a common site for enzymatic hydroxylation by cytochrome P450 enzymes. The gem-difluoro group effectively blocks this metabolic pathway, increasing the half-life and bioavailability of the drug candidate.[3]
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Enhanced Binding Interactions: The C-F bond can participate in favorable non-covalent interactions, including dipole-dipole interactions and weak hydrogen bonds with protein backbones or side chains, potentially increasing binding affinity.
Logical Framework for Application
Sources
- 1. benchchem.com [benchchem.com]
- 2. (2S)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid | C10H15F2NO4 | CID 22977458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2S,4R)-4-FLUORO-PYRROLIDINE-2-CARBOXYLIC ACID | 2507-61-1 [chemicalbook.com]
- 4. (2R,4R)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride(1523541-82-3) 1H NMR [m.chemicalbook.com]
- 5. (2R)-1-((tert-butoxy)carbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid | C10H15F2NO4 | CID 9942970 - PubChem [pubchem.ncbi.nlm.nih.gov]
